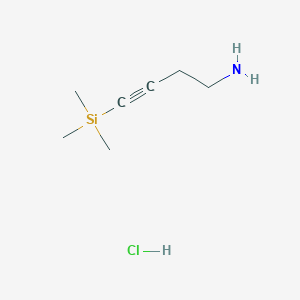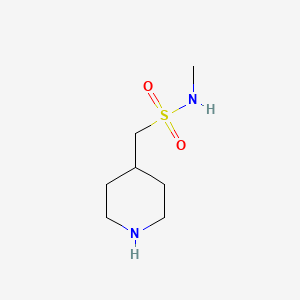
N-Methyl-1-(piperidin-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(piperidin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a methanesulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(piperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide
- N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride
- n-piperidin-4-yl-methanesulfonamide
Uniqueness
N-Methyl-1-(piperidin-4-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H16N2O2S |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
N-methyl-1-piperidin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
DIRJCMXOIKLPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


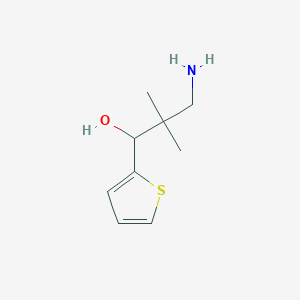
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
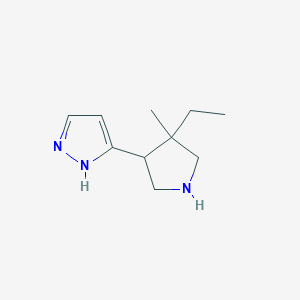
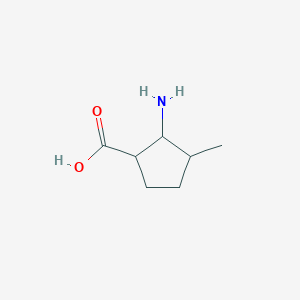


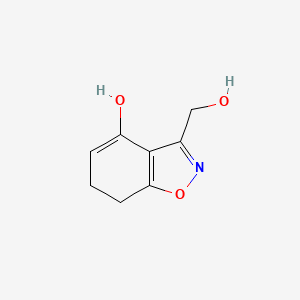


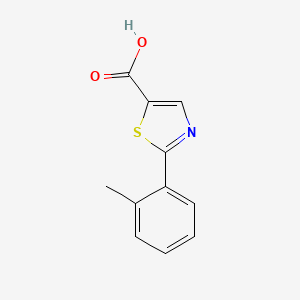
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
